Chiral Synthesis Efficiency: 1,2-Epoxy-5-hexene vs. 1,2-Epoxyhexane
The synthesis of (R)-(+)-1,2-epoxy-5-hexene via a two-step process starting from (R)-epichlorohydrin achieves an overall isolated yield of 55-60% at multi-hundred gram scale with exceptional purity [1]. In contrast, the biocatalytic resolution of the saturated analog, (R)-1,2-epoxyhexane, is reported to proceed with a yield of only 48% [2]. This 14-25% yield advantage (55-60% vs. 48%) for the unsaturated epoxide translates directly to lower cost per kilogram of the desired chiral intermediate.
| Evidence Dimension | Isolated yield of chiral epoxide |
|---|---|
| Target Compound Data | 55–60% overall yield (two-step process, 100–200 g scale) |
| Comparator Or Baseline | 48% yield for (S)-1,2-epoxyhexane via biocatalytic resolution |
| Quantified Difference | +7 to +12 percentage points (14% to 25% relative increase) |
| Conditions | Target: (R)-epichlorohydrin starting material, NaOH-mediated ring closure [1]; Comparator: Rhodotorula glutinis enantioselective hydrolysis [2] |
Why This Matters
Higher synthetic yield directly reduces the cost and increases the scalability of producing this chiral building block for pharmaceutical applications such as Lenacapavir synthesis [1].
- [1] Guthrie, D.; Saathoff, J.M.; Sahani, R.L.; et al. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Org. Process Res. Dev. 2024, 28(8), 3197–3205. DOI: 10.1021/acs.oprd.4c00101. View Source
- [2] Weijers, C.A.G.M.; Könst, P.M.; Franssen, M.C.R.; Sudhölter, E.J.R. Enantioselective hydrolysis of unbranched aliphatic 1,2-epoxides by Rhodotorula glutinis. Tetrahedron: Asymmetry 1998, 9(23), 4259–4264. DOI: 10.1016/S0957-4166(98)00412-4. View Source
